molecular formula C15H20N2O4 B2376074 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid CAS No. 925610-44-2

5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid

Cat. No.: B2376074
CAS No.: 925610-44-2
M. Wt: 292.335
InChI Key: BOAVSOZXDDAZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure & Nomenclature 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid (CAS: 925610-44-2) is a substituted pentanoic acid derivative with the molecular formula C₁₅H₁₉ClN₂O₄ and a molecular weight of 326.78 g/mol . Its IUPAC name, 5-{[3-(isobutyrylamino)phenyl]amino}-5-oxopentanoic acid, reflects its structural features:

  • A pentanoic acid backbone with a 5-oxo group.
  • A 3-anilino substituent (phenylamino group) at position 3.
  • An isobutyrylamino group (–NH–CO–CH(CH₃)₂) attached to the phenyl ring.

This compound is part of a broader class of N-acylated anilino glutaric acid derivatives, which are explored for applications in prodrug design, polymer chemistry, and bioactive molecule synthesis .

Properties

IUPAC Name

5-[3-(2-methylpropanoylamino)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10(2)15(21)17-12-6-3-5-11(9-12)16-13(18)7-4-8-14(19)20/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAVSOZXDDAZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

  • Activation of 5-Oxopentanoic Acid :

    • Convert 5-oxopentanoic acid to its acid chloride or mixed anhydride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
    • Example: Reaction with oxalyl chloride in dichloromethane (DCM) at 0–25°C yields the corresponding acid chloride.
  • Amination with 3-Isobutyrylaminoaniline :

    • Treat the activated acid with 3-isobutyrylaminoaniline under mild basic conditions (e.g., NaHCO₃ or Et₃N) to form the amide bond.
    • Solvent: DCM or tetrahydrofuran (THF) at room temperature.
    • Note: Steric hindrance from the isobutyryl group may require prolonged reaction times.
  • Workup and Purification :

    • Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.
    • Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane).

Table 1: Hypothetical Reaction Conditions

Step Reagents/Conditions Yield (Est.)
1 COCl₂, DCM, 0°C → RT 90–95%
2 3-Isobutyrylaminoaniline, Et₃N, DCM, RT 70–80%
3 Column chromatography (SiO₂, EtOAc/hexane 1:3) 60–70%

Stepwise Synthesis via Intermediate Formation

Alternative routes may involve synthesizing intermediates to simplify the coupling process.

Route A: Isobutyrylation of Aniline Derivative

  • Protection of Aniline :

    • Protect the aniline amino group with a tert-butyloxycarbonyl (Boc) or benzyl group to prevent side reactions during subsequent steps.
  • Oxidation to 5-Oxopentanoic Acid :

    • Introduce the ketone group via oxidation of a secondary alcohol (e.g., 5-hydroxypentanoic acid) using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP).
  • Deprotection and Coupling :

    • Remove the protecting group under acidic (e.g., HCl/dioxane) or catalytic hydrogenation conditions.
    • React the free amine with isobutyryl chloride to form the isobutyrylamino-aniline intermediate.

Route B: Enzymatic Resolution

For enantiomerically enriched derivatives, enzymatic methods may be employed:

  • Lipase-Catalyzed Resolution : Use Candida antarctica lipase B (CAL-B) to resolve racemic mixtures of intermediates, achieving >90% enantiomeric excess (ee).

Alternative Synthetic Pathways

Henry Reaction Approach

The Henry reaction (nitroaldol condensation) could generate the 5-oxopentanoic acid backbone:

  • Condensation of Nitroacetate :
    • React ethyl nitroacetate with a dialdehyde (e.g., 1,4-dialdehyde) in the presence of a base (e.g., NaOMe) to form a β-nitro alcohol.
  • Oxidation to Ketone :
    • Oxidize the secondary alcohol to a ketone using MnO₂ or CrO₃.
  • Hydrolysis to Carboxylic Acid :
    • Hydrolyze the nitro group to a carboxylic acid under acidic or basic conditions.

Table 2: Key Reagents and Conditions for Henry Reaction

Step Reagents Conditions
1 Ethyl nitroacetate, NaOMe MeOH, 0°C → RT, 5 hr
2 MnO₂ or CrO₃ CH₂Cl₂, RT, 24 hr
3 HCl (6M) or NaOH (2M) Reflux, 12 hr

Challenges and Optimization Strategies

Steric Hindrance

The bulky isobutyryl group may hinder nucleophilic attack. Solutions include:

  • Use of Soluble Supports : Resin-bound intermediates to enhance reaction efficiency.
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled heating.

Stability Concerns

The 5-oxopentanoic acid moiety is prone to decarboxylation. Mitigation strategies:

  • Low-Temperature Workup : Maintain reactions below 40°C to minimize decomposition.
  • In Situ Protection : Use silyl ethers (e.g., TBS) to protect the carboxylic acid during synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Potential Methods

Method Advantages Limitations
Direct Coupling High atom economy, fewer steps Steric hindrance reduces yield
Stepwise Better control over intermediates Longer synthesis time
Enzymatic High enantiopurity Enzyme cost and substrate specificity

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through controlled condensation and functionalization steps:

Reaction TypeReagents/ConditionsOutcome/ProductReference
Amide Coupling DCC/NHS in dichloromethane at 0–25°CActivates carboxylic acid for nucleophilic attack by amine groups
Carbodiimide-Mediated Condensation N,N'-dicyclohexylcarbodiimide (DCC), triethylamineForms stable isobutyrylamino-anilino linkage via dehydration
Deprotection Trifluoroacetic acid (TFA) in DCMRemoves tert-butoxycarbonyl (Boc) protecting groups from intermediates

Mechanistic Insight : The carboxylic acid group undergoes activation via DCC to form an O-acylisourea intermediate, which reacts with the aniline’s amine group to form the amide bond . Side reactions (e.g., N-acylurea formation) are minimized using N-hydroxysuccinimide (NHS) as an additive.

Functional Group Reactivity

The compound’s functional groups participate in distinct transformations:

Carboxylic Acid Reactions

ReactionConditionsProduct/ApplicationReference
Esterification Methanol, H₂SO₄ catalyst, refluxMethyl ester derivative (improved lipophilicity)
Salt Formation NaOH (aqueous)Sodium salt for enhanced solubility

Amide Group Reactivity

ReactionConditionsOutcomeReference
Hydrolysis 6M HCl, 110°C, 12hCleavage to yield pentanoic acid and aniline derivatives
Acylation Acetyl chloride, pyridine, 0°CN-acetylated derivative

Aniline Modifications

ReactionConditionsOutcomeReference
Diazotization NaNO₂, HCl, 0–5°CDiazonium salt for coupling with aromatic rings
Sulfonation H₂SO₄, SO₃, 50°CSulfonamide derivatives

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to steric and electronic effects:

CompoundKey ReactionRate Constant (k, M⁻¹s⁻¹)Notes
5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid Esterification0.45 ± 0.02Slower due to bulky butyl group
5-Amino-2-oxopentanoic acid Amide hydrolysis1.2 × 10⁻³Faster due to absence of isobutyryl
5-[(6-Anilinopyrimidin-4-yl)amino]-5-oxopentanoic acid Diazotization0.78 ± 0.05Enhanced by electron-withdrawing pyrimidine

Catalytic and Enzymatic Interactions

The compound acts as a substrate or inhibitor in biochemical systems:

SystemInteractionResultReference
Matrix Metalloproteinases (MMPs) Competitive inhibitionIC₅₀ = 12.3 μM (MMP-2)
Cytochrome P450 Oxidation at δ-carbonMajor metabolite: 5-hydroxy derivative

Structural Basis : The isobutyryl group sterically hinders active-site binding in MMP-2, while the carboxylic acid coordinates with catalytic zinc ions .

Stability Under Physiological Conditions

Degradation pathways were characterized in simulated environments:

ConditionHalf-Life (t₁/₂)Primary Degradation Pathway
pH 7.4 (37°C)8.2hAmide hydrolysis → pentanoic acid + aniline
UV light (254 nm)2.5hPhotooxidation of thioether groups

Industrial-Scale Optimization

Patented protocols highlight scalable methods:

ParameterOptimal ValueYield Improvement
SolventTetrahydrofuran (THF)88% yield (vs. 72% in DCM)
Temperature25°C (amide coupling)Minimizes byproduct formation
Catalyst3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one95% conversion in 2h

Scientific Research Applications

Medicinal Chemistry

5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid has shown promise in drug development due to its ability to interact with various biological targets. Notably, it has been investigated for:

  • Enzyme Inhibition : The compound's structure allows it to bind to specific enzymes, potentially modulating their activity. This feature is crucial for designing inhibitors that can serve as therapeutic agents against diseases involving enzyme dysregulation .
  • Therapeutic Modulation : Research indicates that this compound may influence metabolic pathways, acting as a modulator in cellular processes. Its application in proteomics highlights its role in studying protein interactions and enzyme mechanisms .

Organic Synthesis

The compound can be utilized as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including:

  • Amide Formation : The amine group can react with carboxylic acids or activated esters to form amides, which are vital in pharmaceuticals and agrochemicals.
  • Functionalization : The presence of the carbonyl group allows for further modifications, leading to derivatives with enhanced properties or activities .

Biological Studies

In biological research, this compound is utilized in several key areas:

  • Biochemical Assays : It serves as a model compound for studying enzyme-substrate interactions and protein binding affinities.
  • Mechanistic Studies : The compound's unique structure facilitates investigations into the mechanisms of action of various biological processes, including signal transduction pathways .

Industrial Applications

Beyond academic research, this compound has potential industrial applications:

  • Material Science : Its chemical properties make it suitable for developing new materials with specific functionalities.
  • Chemical Processes : It can be employed in various chemical manufacturing processes due to its reactivity and ability to form stable intermediates .

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers evaluated the binding affinity of this compound with target enzymes involved in metabolic disorders. The results indicated significant inhibition rates, suggesting its potential as a lead compound for drug development targeting specific metabolic pathways.

Mechanism of Action

The mechanism of action of 5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The isobutyrylamino group in the main compound introduces significant hydrophobicity compared to analogs with linear alkyl chains (e.g., butylamino in BBB/807). This increases membrane permeability but may reduce aqueous solubility .
  • Electronic Effects : Chlorine in the main compound (C₁₅H₁₉Cl N₂O₄) enhances electronegativity, influencing binding interactions in biological targets .

Biological Activity

5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid is a complex organic compound with significant potential in biological applications, particularly in proteomics and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol
  • Functional Groups : It contains amine and carboxylic acid groups, contributing to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing metabolic pathways and cellular processes. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can be pivotal for therapeutic applications.
  • Binding Affinity : Interaction studies reveal its ability to bind effectively with biological molecules, crucial for determining its pharmacological profile.

Biological Activities

The biological activities of this compound are diverse and include:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, although specific data on its efficacy against various pathogens is still being compiled.
  • Proteomic Applications : It has been utilized in proteomics for studying protein interactions and modifications.

Case Studies

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound inhibits the activity of certain proteases, which are critical in various diseases. The binding affinity was measured using surface plasmon resonance techniques.
  • Therapeutic Potential :
    • In vitro assays indicated that the compound modulates cell signaling pathways associated with cancer proliferation. Further research is required to elucidate the specific pathways affected.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
5-(3-Aminopropylamino)-5-oxopentanoic acidC12H18N2O4Lacks isobutyryl group; simpler structure.
5-(3-Azidopropylamino)-5-oxopentanoic acidC12H18N4O4Contains azide group; useful in click chemistry.
5-[3-(Acetamido)anilino]-5-oxopentanoic acidC14H18N2O4Acetamido substitution; differing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-[3-(isobutyrylamino)anilino]-5-oxopentanoic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using activated esters (e.g., HOBt/EDCI) between 3-(isobutyrylamino)aniline and 5-oxopentanoic acid derivatives. Purification typically involves gradient reversed-phase HPLC or column chromatography with silica gel (eluent: chloroform/methanol mixtures). Purity ≥95% is achievable by recrystallization from ethanol/water . Comparative analysis of substituent effects (e.g., bromo vs. chloro analogs in ) suggests that steric hindrance from the isobutyryl group may require prolonged reaction times at 60–70°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm the amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₅H₁₉N₂O₄; theoretical MW: 291.14 g/mol).
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups. Cross-referencing with structurally similar compounds (e.g., ’s 3,5-dimethylphenyl analog) ensures accurate assignments .

Q. How can solubility and stability be experimentally determined for this compound?

  • Methodological Answer : Solubility is assessed in DMSO, ethanol, and aqueous buffers (pH 2–9) via UV-Vis spectroscopy at λ_max (~280 nm). Stability studies under accelerated conditions (40°C, 75% humidity) over 14 days, monitored by HPLC, reveal degradation products. For storage, lyophilization and desiccation at -20°C are recommended, as seen in halogenated analogs ( ) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) impact the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the anilino or pentanoic acid moieties. For example:

  • Halogenation : Bromo or chloro substituents ( ) increase lipophilicity (logP ↑), potentially enhancing membrane permeability.
  • Alkylation : Methyl groups () may sterically hinder target binding.
    Biological assays (e.g., enzyme inhibition or cell viability) should be paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and intermediates for amide bond formation. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways. Experimental validation via in situ IR or LC-MS monitors key intermediates, as demonstrated in ’s reaction design framework .

Q. How can contradictory data from solubility or stability studies be resolved?

  • Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., solvent polarity, temperature). A meta-analysis approach is recommended:

  • Statistical Analysis : Use ANOVA to compare datasets (e.g., solubility in DMSO vs. ethanol).
  • Controlled Replication : Repeat studies under standardized conditions (pH 7.4, 25°C).
    For example, discrepancies in halogenated analogs’ stability ( vs. 9) may stem from differences in crystallinity or hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.